molecular formula C12H8O6 B1347592 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid CAS No. 25543-68-4

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid

Cat. No. B1347592
CAS RN: 25543-68-4
M. Wt: 248.19 g/mol
InChI Key: FZUDMFCCNVDITF-UHFFFAOYSA-N
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Description

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is a compound with the molecular formula C12H8O6 . It is a divalent linker used in the construction of organic frameworks . This compound has strong dispersive interactions and high concentrations of cations .


Molecular Structure Analysis

The molecular structure of 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is characterized by its IUPAC name 1,5-dihydroxy-2,6-naphthalenedicarboxylic acid . Its InChI code is 1S/C12H8O6/c13-9-5-1-3-7 (11 (15)16)10 (14)6 (5)2-4-8 (9)12 (17)18/h1-4,13-14H, (H,15,16) (H,17,18) .


Chemical Reactions Analysis

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has been shown to form coordination polymers with Zn, Ni, Al, and Fe +3 . It also has an electron-donating property that adsorbs well to electron-deficient sites .


Physical And Chemical Properties Analysis

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has a molecular weight of 248.19 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 248.03208797 g/mol .

Scientific Research Applications

Thermal Stability in Coordination Polymers

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid forms coordination polymers with various metals like Zn, Ni, Al, and Fe+3, displaying significant thermal stability. For example, polymers formed with Zn show higher thermal stability compared to those with Fe and Ni. These findings suggest its potential application in materials science, particularly in the design of thermally stable polymers (Tomic, 1965).

Application in Poly(ester-imide) Synthesis

This compound is utilized in the synthesis of new dicarboxylic acids which are further polycondensed to form poly(ester-imide)s. These materials exhibit ordered layer structures and are significant in the development of polymers with special physical properties (Abajo et al., 1997).

Use in Photosetting Cholesteric Polyesters

1,5-Dihydroxynaphthalene derivatives are incorporated in the synthesis of photosetting cholesteric polyesters. These polyesters exhibit unique textures and photochemical behaviors, highlighting their potential in advanced material applications like optoelectronics or responsive materials (Sapich et al., 1998).

Role in LC-Polyimides and Poly(ester-imide) Synthesis

The compound is key in preparing dicarboxylic acids used in synthesizing liquid-crystalline polyimides and poly(ester-imide)s. These polymers, characterized by high crystallinity and specific physical properties, are essential in the development of high-performance materials (Kricheldorf et al., 1993).

Photoluminescent Aluminum Complexes

1,5-Dihydroxynaphthalene is used in enzymatic polymerization to produce photoluminescent aluminum complexes. These complexes have potential applications in the field of photonics, especially in the development of new luminescent materials (Yamaguchi & Yamamoto, 2004).

Future Directions

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has potential applications in the construction of organic frameworks due to its strong dispersive interactions and high concentrations of cations . Its use in the formation of coordination polymers with various metal ions suggests potential applications in materials science .

properties

IUPAC Name

1,5-dihydroxynaphthalene-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O6/c13-9-5-1-3-7(11(15)16)10(14)6(5)2-4-8(9)12(17)18/h1-4,13-14H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUDMFCCNVDITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296403
Record name 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid

CAS RN

25543-68-4
Record name NSC109127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
26
Citations
H Kelker, B Cscheurle - Molecular Crystals and Liquid Crystals, 1969 - Taylor & Francis
G. Lohaus 1 obtained a compound from 1,5-dimethoxy-naphthalene and chlorosulphonyl isocyanate. On the basis of its reactivity alone and by spectroscopic examination it was not …
Number of citations: 12 www.tandfonline.com
EA Tomic - Journal of Applied Polymer Science, 1965 - Wiley Online Library
Polymers formed between three ligands and selected metal ions were prepared and their thermal stability in air was investigated. 1,5‐Dihydroxynaphthalene‐2,6‐dicarboxylic acid (1,5‐…
Number of citations: 180 onlinelibrary.wiley.com
PDC Dietzel, PA Georgiev, M Frøseth… - … A European Journal, 2020 - Wiley Online Library
Four isostructural CPO‐54‐M metal‐organic frameworks based on the larger organic linker 1,5‐dihydroxynaphthalene‐2,6‐dicarboxylic acid and divalent cations (M=Mn, Mg, Ni, Co) …
T Hattori, H Iwato, K Natori, S Miyano - Tetrahedron: Asymmetry, 2004 - Elsevier
A convenient method is presented for the asymmetric synthesis of axially chiral 1,1′:5′,1″- and 1,1′:4′,1″-ternaphthalenes via the ester-mediated nucleophilic aromatic …
Number of citations: 9 www.sciencedirect.com
DK Sannes - 2020 - duo.uio.no
Metal organic frameworks (MOFs) are hybrid three-dimensional crystalline materials built from inorganic metal ions or metal clusters connected with multidentate organic linkers. MOFs …
Number of citations: 0 www.duo.uio.no
Ö Yurdakul, DA Köse, ZS Şahin, O Şahin - Journal of Molecular Structure, 2022 - Elsevier
Mixed-ligand coordination compounds containing neutral nicotinamide and monoanionic diphenate organic molecules of alkaline earth metal cations, Mg 2+ (C 40 H 38 MgN 4 O 14 ) (I)…
Number of citations: 1 www.sciencedirect.com
S Liu, R Ananthoji, S Han, B Knudsen, X Li… - New Journal of …, 2012 - pubs.rsc.org
We prepared a series of poly(methyl methacrylate) (PMMA) composites with a novel one dimensional coordination polymer copper-4,4′-trimethylenedipyridine (CU-TMDP). The CU-…
Number of citations: 5 pubs.rsc.org
H Furukawa, F Gándara, YB Zhang… - Journal of the …, 2014 - ACS Publications
Water adsorption in porous materials is important for many applications such as dehumidification, thermal batteries, and delivery of drinking water in remote areas. In this study, we have …
Number of citations: 138 pubs.acs.org
H Zhang, P Xiong, G Li, C Liao, G Jiang - TrAC Trends in Analytical …, 2020 - Elsevier
Advances in analytical chemistry are contingent upon development of material sciences. Environmental samples, with complex matrices and low target concentrations, warrant good …
Number of citations: 35 www.sciencedirect.com
S Chaemchuen, X Xiao, N Klomkliang, MS Yusubov… - Nanomaterials, 2018 - mdpi.com
Metal–Organic Frameworks (MOFs) are a subclass of porous materials that have unique properties, such as varieties of structures from different metals and organic linkers and tunable …
Number of citations: 36 www.mdpi.com

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